1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACXQMMVYOXNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. Recent advances emphasize solvent-free protocols and catalytic systems to enhance atom economy. For example, Zhang et al. demonstrated a one-pot synthesis under solvent-free conditions using ammonium acetate as both catalyst and dehydrating agent, achieving yields >85% for analogous structures. Alternative routes employ aldehydes or nitriles as carbonyl sources, with Fe/S catalysts enabling cyclization at 150°C.
Sulfonation at the 2-Position
Introducing the propylsulfonyl group requires sulfonation of a 2-mercaptobenzimidazole intermediate. Oxidation of thioethers to sulfones is commonly achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Patent WO2013150545A2 discloses a optimized protocol using 3 equivalents of H₂O₂ at 60°C for 6 hours, yielding sulfones with >90% purity.
N-Alkylation with 2-Fluorobenzyl Groups
Quaternary ammonium salts or phase-transfer catalysts facilitate N-alkylation of 2-sulfonylbenzimidazoles. A representative procedure from PMC10384041 employs potassium carbonate in DMF at 80°C, reacting 2-(propylsulfonyl)-1H-benzimidazole with 2-fluorobenzyl bromide for 12 hours to obtain the target compound in 78% yield.
Detailed Preparation Methods
Method A: Sequential Condensation-Sulfonation-Alkylation
Step 1: Synthesis of 2-Mercaptobenzimidazole
o-Phenylenediamine (10 mmol) and thiourea (12 mmol) are heated at 140°C under N₂ for 8 hours.
Crude product is recrystallized from ethanol to yield white crystals (82%).
Step 2: Sulfonation to 2-(Propylsulfonyl)benzimidazole
2-Mercaptobenzimidazole (5 mmol) and propyl bromide (6 mmol) are stirred in NaOH (2M, 20 mL) at 60°C for 4 hours.
The intermediate thioether is oxidized with H₂O₂ (30%, 15 mL) in acetic acid at 70°C for 3 hours, yielding the sulfone (76%).
Step 3: N-Alkylation with 2-Fluorobenzyl Bromide
2-(Propylsulfonyl)benzimidazole (3 mmol), 2-fluorobenzyl bromide (3.3 mmol), and K₂CO₃ (6 mmol) in DMF (15 mL) are heated at 80°C for 12 hours.
Purification by column chromatography (ethyl acetate/hexane 1:3) gives the title compound (68%).
Method B: One-Pot Tandem Synthesis
This innovative approach combines all steps in a single reactor:
o-Phenylenediamine (10 mmol), propylsulfonyl chloride (12 mmol), and 2-fluorobenzylamine (11 mmol) are mixed with ZnO nanoparticles (5 mol%) in PEG-400.
Heated at 120°C for 6 hours under microwave irradiation, achieving 81% yield with 99% HPLC purity.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 68% | 81% |
| Reaction Time | 27 hours | 6 hours |
| Temperature Range | 60-80°C | 120°C |
| Purification | Column | Simple filtration |
| Scalability | Pilot-scale | Lab-scale |
| Environmental Impact | Moderate (DMF use) | Low (PEG solvent) |
Data synthesized from demonstrates Method B's superiority in efficiency, though Method A remains preferable for large-scale production due to established safety protocols.
Critical Reaction Optimization Parameters
Solvent Selection
Polar aprotic solvents like DMF facilitate N-alkylation but complicate waste management. Recent trends favor biodegradable solvents:
Catalytic Systems
Heterogeneous catalysts show particular promise:
Green Chemistry Considerations
Microwave-assisted synthesis reduces energy consumption by 65% compared to conventional heating. Solvent-free protocols decrease E-factor values from 18.7 to 2.3, dramatically improving process sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the sulfonyl group.
Substitution: The fluorobenzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution could replace the fluorine atom with other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorobenzyl and propylsulfonyl groups might enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- 1-(2-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Uniqueness
1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding interactions with biological targets.
Biological Activity
1-(2-Fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The specific substitutions of fluorobenzyl and propylsulfonyl groups contribute to its unique pharmacological profile.
The compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This interaction enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission. The modulation of the α1β2γ2 subpopulation of GABA-A receptors has been linked to various neurological effects, including anxiolytic and anticonvulsant properties .
Pharmacological Effects
- Neuroprotective Effects : Studies indicate that compounds similar to this compound exhibit neuroprotective properties, potentially useful in treating conditions like epilepsy and anxiety disorders.
- Metabolic Stability : Research has shown that this compound maintains higher metabolic stability compared to other GABA-A receptor modulators like alpidem, which is crucial for reducing hepatotoxicity risks .
Study 1: GABA-A Receptor Modulation
A study investigated a series of benzimidazoles, including derivatives of this compound. The results demonstrated significant PAM activity at the GABA-A receptor, with specific emphasis on the α1/γ2 interface. This interaction was associated with improved pharmacokinetic profiles, suggesting potential for clinical application in anxiety and seizure disorders .
Study 2: Toxicity Assessment
In a comparative analysis with alpidem, this compound showed markedly lower hepatotoxicity. After incubation with human liver microsomes (HLMs), the compound exhibited over 90% retention of the parent molecule after 120 minutes, indicating superior metabolic stability .
Data Tables
| Compound | GABA-A Receptor Modulation | Metabolic Stability (%) | Hepatotoxicity Risk |
|---|---|---|---|
| Alpidem | Low | 38.6 | High |
| 1-(2-FB)-PSB | High | >90 | Low |
Table 1: Comparative analysis of GABA-A receptor modulation and metabolic stability between alpidem and this compound.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole?
The synthesis involves a multi-step sequence:
- Core formation : Condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core .
- Fluorobenzyl introduction : Alkylation using 2-fluorobenzyl chloride under basic conditions (e.g., NaH in THF) .
- Sulfonation : Propylsulfonyl group incorporation via oxidation or nucleophilic substitution, optimized with reagents like mCPBA or SOCl₂ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key considerations : Reaction temperature (70–110°C), inert atmosphere for moisture-sensitive steps, and solvent selection (THF, DMF) to avoid side reactions .
Basic: How is the structural identity of this compound confirmed experimentally?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 4.50 ppm for CH₂ in fluorobenzyl; δ 149.1 ppm for C=N in imidazole) .
- Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 353 for analogs) .
- X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between benzimidazole and fluorobenzyl groups .
Validation : Cross-referencing spectral data with computed simulations (e.g., Gaussian) ensures accuracy .
Basic: What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition) with positive controls like erlotinib .
Data interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., 1-(4-chlorobenzyl) derivatives) to assess substituent effects .
Advanced: How do substituents influence structure-activity relationships (SAR) in this compound class?
- Fluorine vs. chlorine : Fluorine enhances metabolic stability and lipophilicity (logP reduction by ~0.5 vs. Cl), improving membrane permeability .
- Sulfonyl group : Propylsulfonyl increases electrophilicity, enhancing target binding (e.g., 2.3-fold higher EGFR inhibition vs. methylsulfonyl) .
- Benzyl position : 2-fluorobenzyl improves selectivity over 4-substituted analogs (e.g., 10x lower off-target activity in kinase panels) .
Method : Use parallel synthesis to generate analogs (e.g., halogen or alkyl variations) and correlate activity with computed descriptors (e.g., Hammett σ) .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
- Enzyme kinetics : Competitive inhibition assays (Lineweaver-Burk plots) reveal binding mode (e.g., ATP-competitive in kinases) .
- Computational docking : AutoDock Vina identifies key interactions (e.g., hydrogen bonds with EGFR Thr790; π-π stacking with Phe723) .
- Mutagenesis : Target residue mutations (e.g., T790M in EGFR) validate binding-site specificity .
Contradictions : Discrepancies between in vitro and in silico data may arise from solvent effects or protein flexibility .
Advanced: How are pharmacokinetic properties optimized for in vivo studies?
- Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL for free base) .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., sulfonyl group oxidation); deuteration or fluorination reduces clearance .
- Toxicity : Ames test for mutagenicity; hERG assay to rule out cardiac risks .
In vivo models : Use xenograft mice for antitumor efficacy, monitoring tumor volume and plasma concentrations via LC-MS .
Advanced: How can computational methods guide derivative design?
- QSAR modeling : Generate predictive models using descriptors like polar surface area and LogD .
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability (%F >30) and BBB penetration .
- Dynamics simulations : MD simulations (e.g., GROMACS) assess target binding stability over 100 ns .
Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ values .
Advanced: How to resolve contradictions in reported biological data?
- Case example : Discrepancies in antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL) may stem from assay conditions (e.g., broth vs. agar) .
- Approach : Replicate studies using standardized protocols (CLSI guidelines) and control strains .
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability or solvent effects (e.g., DMSO cytotoxicity) .
Advanced: What analytical challenges arise in impurity profiling?
- Common impurities : Unreacted o-phenylenediamine (HPLC Rt 2.1 min) or sulfonate byproducts .
- Detection : UPLC-MS with C18 columns (gradient: 5–95% acetonitrile) identifies impurities at 0.1% levels .
- Mitigation : Optimize reaction time/temperature to minimize epimerization or hydrolysis .
Advanced: How does this compound compare to structurally related benzimidazoles?
- Fluorine vs. methyl : Fluorobenzyl derivatives show 3x higher plasma stability than methyl analogs in rat models .
- Sulfonyl vs. thioether : Propylsulfonyl enhances oxidative stability (t₁/₂ >24h vs. 8h for thioethers in microsomes) .
- Case study : Compared to 1-(2-chlorobenzyl) analogs, fluorinated derivatives exhibit lower cytotoxicity (CC₅₀ >100 µM in HEK293 cells) .
Experimental design : Use matched molecular pairs to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
